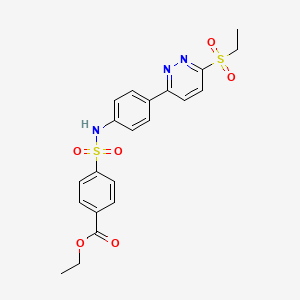![molecular formula C19H19N3OS B2994935 (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 692747-83-4](/img/structure/B2994935.png)
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
The compound under discussion has been involved in various chemical synthesis and property exploration studies. Notably, it serves as a precursor in the synthesis of complex quinoline and thieno-pyridine derivatives. For instance, research demonstrates the utility of related structures in photocyclization reactions to synthesize annulated quinolines and thieno-pyridines. Such processes are crucial for developing pharmaceuticals and materials with unique optical properties (Austin et al., 2007). Similarly, compounds with similar skeletons have shown potential in generating antimalarial agents, underscoring the chemical versatility and therapeutic promise of these molecules (Lutz & Sanders, 1976).
Catalytic and Biological Applications
The structural complexity of such molecules allows for their use in catalysis and biological investigations. For example, dioxidovanadium(V) complexes involving similar ligand frameworks exhibit catalytic activity in oxidation reactions, which could be harnessed for industrial and environmental applications (Mondal et al., 2010). Additionally, derivatives of thieno-pyridine and quinoline have been identified as potential therapeutic agents, showing anticancer, antibacterial, and antifungal properties, highlighting the significance of these compounds in drug development (Bonilla-Castañeda et al., 2022).
Antioxidant Properties
The antioxidant capacity of quinazolin derivatives, which share a related core structure, has been explored, indicating that these compounds can serve as efficient radical scavengers. This property is vital for developing treatments for oxidative stress-related diseases (Al-azawi, 2016).
Photochemical Applications
Research on monoazaaromatic compounds, including quinolines, reveals their potential in photochemical substitution reactions. These findings may contribute to the development of new photodynamic therapies and materials with specific light-responsive properties (Castellano et al., 1975).
Enzymatic and Active Site Analysis
The active site configuration of enzymes like methanol dehydrogenase, which involves quinoprotein and calcium ions, can be elucidated through the study of related compounds. Understanding these mechanisms is crucial for biotechnological applications and the design of enzyme mimetics (Richardson & Anthony, 1992).
Spectroscopic and Environmental Effects
The spectroscopic properties of amino-substituted thieno-pyridine derivatives have been examined to understand their behavior in various solvents. This research aids in the design of fluorescent probes and sensors for environmental and diagnostic applications (Al-Ansari, 2016).
特性
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-10-12(2)21-18-15(11)16(20)17(24-18)19(23)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,10H,5,7,9,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXACFFFOMRGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCC4=CC=CC=C43)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)
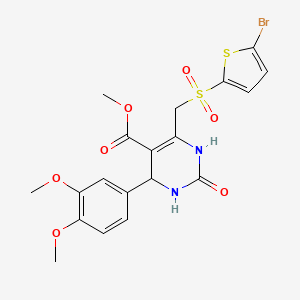
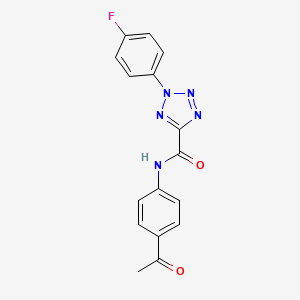

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)
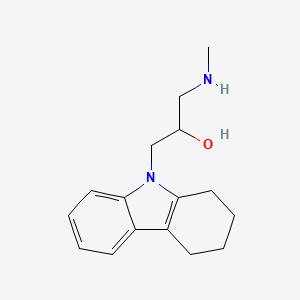
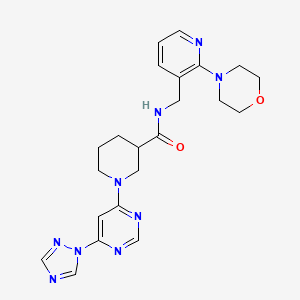
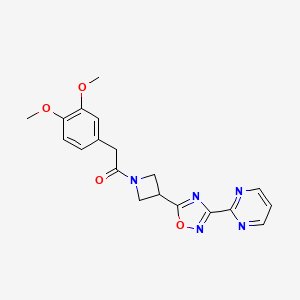
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
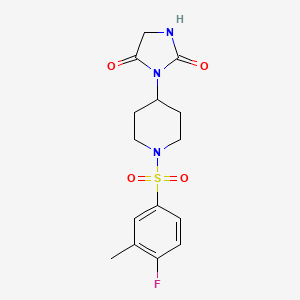
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
